[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13539215
InChI: InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14(4)10-5-7-15(9-10)8-6-13/h10H,5-9,13H2,1-4H3/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)N(C)C1CCN(C1)CCN
Molecular Formula: C12H25N3O2
Molecular Weight: 243.35 g/mol

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13539215

Molecular Formula: C12H25N3O2

Molecular Weight: 243.35 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C12H25N3O2
Molecular Weight 243.35 g/mol
IUPAC Name tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14(4)10-5-7-15(9-10)8-6-13/h10H,5-9,13H2,1-4H3/t10-/m1/s1
Standard InChI Key POUDWBXEBQGZKA-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@@H]1CCN(C1)CCN
SMILES CC(C)(C)OC(=O)N(C)C1CCN(C1)CCN
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCN(C1)CCN

Introduction

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound primarily studied for its structural and pharmacological properties. It belongs to the class of carbamate derivatives, which are often used as intermediates or active components in pharmaceuticals, agrochemicals, and material sciences. This compound features a pyrrolidine ring substituted with aminoethyl and carbamate groups, contributing to its reactivity and biological potential.

Synthesis

The synthesis of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves multistep reactions, typically starting from commercially available precursors:

  • Formation of Pyrrolidine Derivative:

    • The pyrrolidine ring is functionalized with an aminoethyl group through reductive amination or alkylation reactions.

  • Introduction of Carbamate Group:

    • The methyl group on the pyrrolidine ring is reacted with tert-butyl chloroformate to form the carbamate ester.

  • Purification:

    • The final product is purified using recrystallization or chromatography techniques.

Applications

6.1 Pharmaceutical Development
The compound's structural features make it a potential candidate for further exploration in drug discovery programs targeting neurological disorders or cancer.

6.2 Synthetic Intermediate
Its functional groups allow it to act as an intermediate in synthesizing more complex molecules.

Limitations and Future Research Directions

While [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester has interesting structural features, its pharmacological profile remains underexplored. Future studies should focus on:

  • Comprehensive biological evaluation.

  • Pharmacokinetics and toxicity profiling.

  • Optimization for targeted drug delivery systems.

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